molecular formula C10H9NO2 B15337517 4-(2-Methyl-5-oxazolyl)phenol

4-(2-Methyl-5-oxazolyl)phenol

Cat. No.: B15337517
M. Wt: 175.18 g/mol
InChI Key: FHIZPOFYBMEGFX-UHFFFAOYSA-N
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Description

4-(2-Methyl-5-oxazolyl)phenol is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-5-oxazolyl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-5-oxazolecarboxylic acid with phenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-5-oxazolyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield halogenated or nitrated derivatives .

Mechanism of Action

The mechanism of action of 4-(2-Methyl-5-oxazolyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-5-oxazolyl)phenol is unique due to the presence of both the oxazole ring and the phenol group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-(2-methyl-1,3-oxazol-5-yl)phenol

InChI

InChI=1S/C10H9NO2/c1-7-11-6-10(13-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3

InChI Key

FHIZPOFYBMEGFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C2=CC=C(C=C2)O

Origin of Product

United States

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